

# N-Boc-DL-Phenylalaninol: A Key Intermediate in Pharmaceutical Synthesis

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## Compound of Interest

Compound Name: *N-Boc-DL-phenylalaninol*

Cat. No.: *B115902*

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Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

**N-Boc-DL-phenylalaninol** is a pivotal chiral building block in the landscape of pharmaceutical research and development. As a derivative of the amino acid DL-phenylalanine, it features a tert-butyloxycarbonyl (Boc) protecting group on the amine, rendering it a stable and versatile intermediate for the synthesis of a wide array of complex, biologically active molecules. The presence of the Boc group allows for selective chemical transformations at other positions of the molecule, a crucial feature in multi-step synthetic routes. This application note provides a comprehensive overview of **N-Boc-DL-phenylalaninol**'s properties, detailed protocols for its synthesis, and its applications in the synthesis of pharmaceutical agents, including antiviral and amphetamine-class compounds.

## Data Presentation

The physical and chemical properties of **N-Boc-DL-phenylalaninol** and its enantiopure forms are summarized in the tables below, providing a quick reference for researchers.

Table 1: Physicochemical Properties of N-Boc-Phenylalaninol Derivatives

Property	N-Boc-DL-phenylalaninol	N-Boc-L-phenylalaninol	N-Boc-D-phenylalaninol
CAS Number	145149-48-0[1]	66605-57-0[2]	106454-69-7
Molecular Formula	C <sub>14</sub> H <sub>21</sub> NO <sub>3</sub> [1]	C <sub>14</sub> H <sub>21</sub> NO <sub>3</sub> [2]	C <sub>14</sub> H <sub>21</sub> NO <sub>3</sub>
Molecular Weight	251.32 g/mol [1]	251.32 g/mol [2]	251.31 g/mol
Appearance	White to off-white powder	White to pale cream crystals or powder[3]	White to light yellow crystalline powder
Melting Point	Not specified	92.0-98.0 °C[3]	94-99 °C
Optical Rotation	Not applicable (racemic)	-27.0 ± 3.0° (c=1 in methanol)[3]	+27 ± 2° (c=1.036% in MeOH)

Table 2: Quality Control and Spectroscopic Data for **N-Boc-DL-phenylalaninol**

Parameter	Specification
Purity (HPLC)	≥98.5%[3]
<sup>1</sup> H NMR	Spectra available on PubChem[4]
IR Spectroscopy	Spectra available on PubChem[4]
Mass Spectrometry	Spectra available on PubChem[4]

## Experimental Protocols

A standard and effective method for the synthesis of **N-Boc-DL-phenylalaninol** involves the reduction of the corresponding carboxylic acid, N-Boc-DL-phenylalanine. The following protocol is adapted from established procedures for the synthesis of its L-enantiomer.[2]

### Protocol 1: Synthesis of **N-Boc-DL-phenylalaninol**

Materials:

- N-Boc-DL-phenylalanine

- Methanol (MeOH)
- Lithium Chloride (LiCl)
- Sodium Borohydride (NaBH<sub>4</sub>)
- Dichloromethane (DCM)
- 2N Hydrochloric Acid (HCl)
- 2 mol/L Sodium Hydroxide (NaOH)
- Saturated Brine Solution
- Anhydrous Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Ethyl acetate
- n-heptane
- Nitrogen gas supply
- Ice-water bath
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- To a round-bottom flask, add N-Boc-DL-phenylalanine and dissolve it in methanol under a nitrogen atmosphere with stirring.
- Add lithium chloride (2.0 equivalents) to the solution and continue stirring until it dissolves.

- Cool the reaction mixture to below 5 °C using an ice-water bath.
- Slowly add sodium borohydride (2.0 equivalents) in portions to the cooled reaction mixture.
- Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture again to below 5 °C in an ice-water bath.
- Carefully quench the reaction by the dropwise addition of water, followed by the dropwise addition of 2N HCl until the pH reaches 2-3.
- Remove the majority of the methanol under reduced pressure using a rotary evaporator.
- Adjust the pH of the remaining aqueous residue to 9 with a 2 mol/L NaOH solution.
- Extract the aqueous layer three times with dichloromethane.
- Combine the organic layers and wash sequentially with water and saturated brine solution.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a yellow oil.
- Purify the crude product by recrystallization from a mixture of ethyl acetate and n-heptane to yield **N-Boc-DL-phenylalaninol** as a white to off-white solid. A typical yield for the analogous L-isomer synthesis is around 94%.<sup>[2]</sup>

## Applications in Pharmaceutical Synthesis

**N-Boc-DL-phenylalaninol** and its enantiopure forms are valuable intermediates in the synthesis of a variety of pharmaceutical compounds.

### 1. Synthesis of Antiviral Agents:

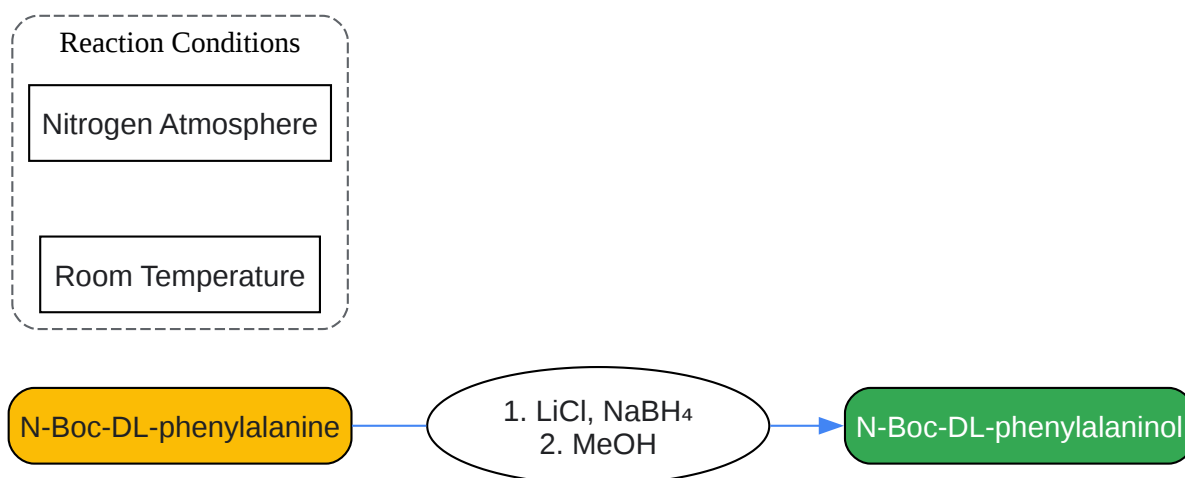
N-Boc-phenylalanine derivatives are crucial in the development of novel antiviral drugs, particularly inhibitors of the HIV-1 capsid protein. These derivatives form the core structure of compounds that bind to the capsid protein, disrupting its function and inhibiting viral replication.

## 2. Synthesis of Amphetamine Derivatives:

D-phenylalanine can be used as a starting material for the synthesis of dextroamphetamine and methamphetamine.[5] This synthetic route proceeds through the intermediate D-phenylalaninol, which is subsequently derivatized. The use of N-Boc-D-phenylalaninol in a similar pathway offers a controlled and protected route to these compounds.

## Visualizations

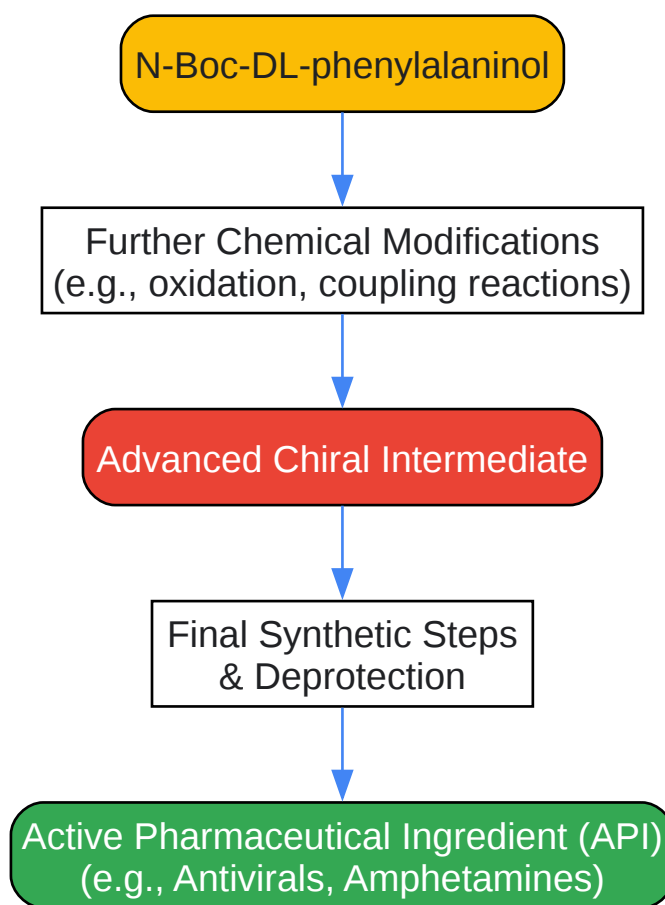
Diagram 1: Synthesis of **N-Boc-DL-phenylalaninol**



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Caption: General synthesis scheme for **N-Boc-DL-phenylalaninol**.

Diagram 2: Application in Pharmaceutical Synthesis Workflow



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Caption: Workflow for the use of **N-Boc-DL-phenylalaninol** in API synthesis.

#### Conclusion

**N-Boc-DL-phenylalaninol** is an indispensable intermediate in modern pharmaceutical synthesis. Its stable, protected nature allows for the controlled and efficient construction of complex chiral molecules. The detailed protocols and data provided in this application note serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating the synthesis of novel and effective therapeutic agents.

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